molecular formula C28H32N4O5 B11327300 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11327300
M. Wt: 504.6 g/mol
InChI Key: WMYMBXOQOHCVOP-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the piperazine and methoxyphenyl groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or trifluoroacetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues . The compound acts as a ligand, binding to these receptors and modulating their activity, which can have therapeutic effects in conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used to treat hypertension, also targeting alpha1-adrenergic receptors.

Uniqueness

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its multiple methoxy groups and quinazolinone core differentiate it from other similar compounds, potentially offering unique therapeutic benefits .

Properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H32N4O5/c1-34-21-7-5-6-20(16-21)31-8-10-32(11-9-31)28-29-17-22-23(30-28)12-18(13-24(22)33)19-14-25(35-2)27(37-4)26(15-19)36-3/h5-7,14-18H,8-13H2,1-4H3

InChI Key

WMYMBXOQOHCVOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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